Asparaginol

CAS No.: 36983-58-1

Cat. No.: VC8021350

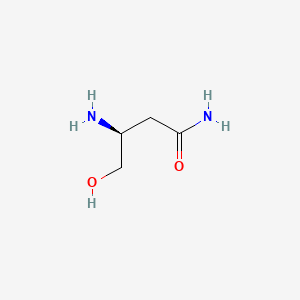

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36983-58-1 |

|---|---|

| Molecular Formula | C4H10N2O2 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | (3S)-3-amino-4-hydroxybutanamide |

| Standard InChI | InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 |

| Standard InChI Key | QCZJFMXMDLPIAN-VKHMYHEASA-N |

| Isomeric SMILES | C([C@@H](CO)N)C(=O)N |

| SMILES | C(C(CO)N)C(=O)N |

| Canonical SMILES | C(C(CO)N)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Asparaginol’s structure (Fig. 1) integrates three key components:

-

Fmoc Group: A fluorenylmethyloxycarbonyl moiety protecting the α-amino group, ensuring stability during peptide elongation.

-

Trityl Group: A triphenylmethyl group shielding the side-chain amine, preventing undesired side reactions.

-

Hydroxyl Group: Replaces asparagine’s carboxamide, enabling selective deprotection and functionalization .

Molecular Formula: C₃₈H₃₄N₂O₄

Molecular Weight: 582.69 g/mol

Physicochemical Data

| Property | Specification |

|---|---|

| Purity | ≥98% (GC) |

| Moisture Content | ≤0.5% |

| Appearance | Not available |

| Melting/Boiling Point | Not available |

Data limitations for thermal properties suggest that asparaginol is typically handled in solution-phase reactions or SPPS, where solid-state characteristics are less critical .

Synthesis and Production

Chemical Synthesis

Asparaginol is synthesized via a multi-step protocol:

-

Protection of Asparagine: The α-amino group is shielded with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride), while the side-chain amine reacts with trityl chloride.

-

Reduction of Carboxylic Acid: The γ-carboxylic acid of asparagine is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃·THF), yielding the -ol moiety.

-

Purification: Column chromatography isolates the product, achieving ≥98% purity .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

Asparaginol’s primary application lies in SPPS, where it serves as a building block for introducing asparagine residues. The Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the trityl group remains intact until final cleavage with trifluoroacetic acid (TFA) . This orthogonal protection strategy minimizes side reactions, ensuring high-fidelity peptide chains.

Future Research Directions

-

Thermal Stability Studies: Elucidate melting/boiling points to optimize storage and handling.

-

Enzymatic Synthesis: Engineer asparagine synthetases to catalyze asparaginol production, reducing reliance on chemical reagents .

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume